![molecular formula C8H14ClN3O2 B2812187 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2411199-86-3](/img/structure/B2812187.png)
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. Its structure features a spiro linkage, which is a rare and intriguing motif in organic chemistry.
准备方法
The synthesis of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of amination reagents under controlled conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents.
科学研究应用
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties.
Pharmacology: Research has shown its effectiveness in modulating neurological pathways, making it a candidate for treating neurological disorders.
Biological Studies: Its unique structure allows it to interact with various biological targets, providing insights into enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
作用机制
The mechanism of action of 6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release and receptor activity, which contributes to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation, but it is known to affect ion channels and neurotransmitter receptors .
相似化合物的比较
6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride can be compared with other spirocyclic compounds such as:
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Studied for its potential therapeutic applications.
2,8-Diazaspiro[4.5]decan-1-one derivatives: Investigated for their role as RIPK1 inhibitors.
The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.
属性
IUPAC Name |
6-amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-3-1-2-4-8(5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJXZCMVSFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N)C(=O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
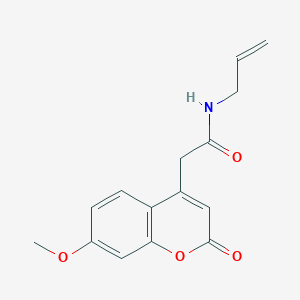
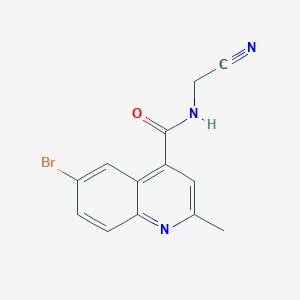
![6-Fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1,3-benzoxazole](/img/structure/B2812106.png)
![2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2812109.png)
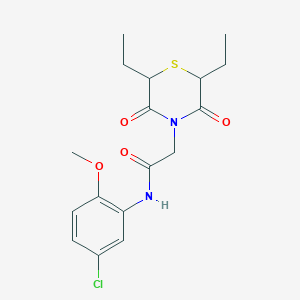
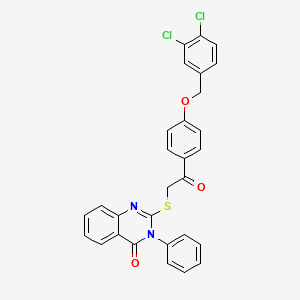

![Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2812115.png)
![1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)
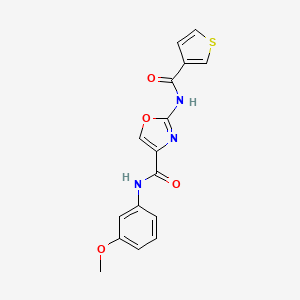
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)
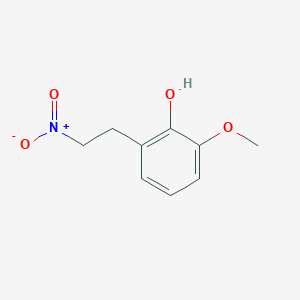
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812126.png)
![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B2812127.png)
